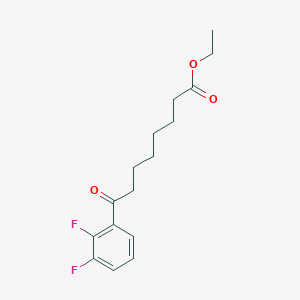

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

Description

Properties

IUPAC Name |

ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQALPJKZGDGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645615 | |

| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-04-3 | |

| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a fluorinated aromatic ketoester of significant interest in medicinal chemistry and organic synthesis. This document details the compound's core chemical and physical properties, a proposed detailed methodology for its synthesis via Friedel-Crafts acylation, and a thorough characterization based on predicted spectroscopic data. Furthermore, it explores the potential applications of this molecule, particularly in drug discovery, based on the biological activities of structurally related compounds, such as anticancer and anti-inflammatory properties. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and specialized chemical entities.

Introduction

This compound (CAS No. 898753-04-3) is a specialized organic molecule that serves as a versatile intermediate in the synthesis of more complex compounds.[1] Its structure, featuring a long-chain aliphatic ester connected to a difluorinated phenyl ketone, presents multiple reactive sites for chemical modification. The presence of the 2,3-difluorophenyl moiety is of particular importance, as fluorine substitution in aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide will provide a detailed exploration of this compound, from its fundamental properties to a practical, step-by-step synthetic protocol. The causality behind experimental choices will be explained, offering field-proven insights for successful synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 898753-04-3 | [1] |

| Molecular Formula | C₁₆H₂₀F₂O₃ | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| Boiling Point | 376.6 °C at 760 mmHg | [1] |

| Flash Point | 175.3 °C | [1] |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, ethanol, ethyl acetate, dichloromethane) and have reduced aqueous solubility.[1] | [1] |

Synthesis of this compound

The most logical and established method for the synthesis of this aryl ketone is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3] In this case, 1,2-difluorobenzene will be acylated with ethyl 8-chloro-8-oxooctanoate (suberoyl chloride ethyl ester).

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: first, the preparation of the acylating agent, followed by the Friedel-Crafts acylation reaction itself.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 8-chloro-8-oxooctanoate

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add suberic acid (17.4 g, 0.1 mol).

-

Chlorination: Carefully add thionyl chloride (22 mL, 0.3 mol) to the flask. Heat the mixture to reflux for 2 hours. The evolution of HCl and SO₂ gas will be observed.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Esterification: Cool the resulting crude suberoyl dichloride in an ice bath. Slowly add anhydrous ethanol (4.6 g, 0.1 mol) dropwise with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.

-

Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The product, ethyl 8-chloro-8-oxooctanoate, is used directly in the next step without further purification.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in dry dichloromethane (150 mL). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add the crude ethyl 8-chloro-8-oxooctanoate from Part A to the aluminum chloride suspension with continuous stirring.

-

Aromatic Addition: To the resulting mixture, add a solution of 1,2-difluorobenzene (11.4 g, 0.1 mol) in dry dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.[4]

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic protons.

-

δ 7.20-7.80 ppm (m, 3H): A complex multiplet corresponding to the three protons on the 2,3-difluorophenyl ring.[1]

-

δ 4.12 ppm (q, J = 7.1 Hz, 2H): A quartet representing the two protons of the -OCH₂- group of the ethyl ester.[1]

-

δ 2.95 ppm (t, J = 7.4 Hz, 2H): A triplet corresponding to the two protons on the carbon alpha to the ketone.

-

δ 2.30 ppm (t, J = 7.5 Hz, 2H): A triplet for the two protons on the carbon alpha to the ester carbonyl.

-

δ 1.60-1.75 ppm (m, 4H): Overlapping multiplets for the four protons on the two carbons beta to the carbonyl groups.

-

δ 1.30-1.45 ppm (m, 4H): Overlapping multiplets for the remaining four protons of the aliphatic chain.

-

δ 1.25 ppm (t, J = 7.1 Hz, 3H): A triplet for the three protons of the methyl group of the ethyl ester.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

δ ~198 ppm: Carbonyl carbon of the ketone.

-

δ ~173 ppm: Carbonyl carbon of the ethyl ester.

-

δ ~150-155 ppm (dd): A doublet of doublets for the carbon atom attached to the fluorine at position 2 (C2).

-

δ ~148-153 ppm (dd): A doublet of doublets for the carbon atom attached to the fluorine at position 3 (C3).

-

δ ~120-130 ppm: Signals for the other four aromatic carbons.

-

δ ~60.5 ppm: The -OCH₂- carbon of the ethyl ester.

-

δ ~24-43 ppm: A series of signals for the seven methylene carbons of the octanoate chain.

-

δ ~14.2 ppm: The methyl carbon of the ethyl ester.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms.

-

δ -139 to -141 ppm (m): Signal for the fluorine atom at position 2.

-

δ -145 to -148 ppm (m): Signal for the fluorine atom at position 3.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ethyl ester.

-

~1690 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone, with the frequency lowered due to conjugation with the aromatic ring.[6]

-

~2850-2960 cm⁻¹ (medium): C-H stretching of the aliphatic chain.

-

~1600 cm⁻¹ and ~1470 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ (strong): C-O stretching of the ester.

-

~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show characteristic fragments.

-

Molecular Ion (M⁺): m/z = 298.1384 (calculated for C₁₆H₂₀F₂O₃).

-

Key Fragments:

-

m/z = 141: [C₆H₃F₂CO]⁺, corresponding to the 2,3-difluorobenzoyl cation.

-

m/z = 253: [M - OCH₂CH₃]⁺, loss of the ethoxy group.

-

m/z = 225: [M - COOCH₂CH₃]⁺, loss of the carbethoxy group.

-

Potential Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the difluorophenyl group, a common motif in many pharmaceuticals, suggests its utility in developing new drug candidates.

Anticancer Research

Studies on related compounds have indicated potential cytotoxic effects against various cancer cell lines.[1] The mechanism is suggested to involve the induction of apoptosis.[1] This makes derivatives of this compound interesting candidates for further investigation in oncology.

Anti-inflammatory Agents

The structural features of this compound are also found in molecules with anti-inflammatory properties.[1] Further derivatization could lead to the development of novel anti-inflammatory drugs.

Antioxidant Properties

Research has also pointed towards the antioxidant capabilities of this class of compounds, suggesting a potential role in mitigating conditions related to oxidative stress.[1]

The following diagram illustrates the potential logical progression from this intermediate to a therapeutic candidate.

Caption: Potential derivatization pathways and therapeutic applications.

Safety and Handling

Conclusion

This compound is a fluorinated ketoester with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed proposed synthetic protocol via Friedel-Crafts acylation, and a thorough spectroscopic characterization profile. The exploration of its potential applications in drug development, particularly in the areas of anticancer and anti-inflammatory research, highlights its importance for further investigation. The information presented herein serves as a valuable resource for scientists and researchers aiming to utilize this compound in their synthetic and drug discovery endeavors.

References

- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.

- Blake, A. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1133.

- Coates, J. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]

-

Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Bu, X., et al. (2023). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Atmospheric Measurement Techniques, 16(1), 1-17.

- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

-

SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]

- Kumar, D., et al. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44(2), 283-289.

-

ChemSynthesis. (2025). ethyl 8-chloro-6-oxooctanoate. Retrieved from [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2025). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

- Doc Brown's Chemistry. (n.d.).

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Reddit. (n.d.).

- Organic Chemistry Portal. (n.d.).

- SIOC Journals. (n.d.).

- UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- NCCHEMISTRY. (2023).

- University of Ottawa. (n.d.). 19Flourine NMR.

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

- Frostburg State University Chemistry Department. (2018).

- Semantic Scholar. (n.d.).

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955.

- PubMed Central. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters.

- The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.

- ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.

- Illinois State University. (2015). Infrared Spectroscopy.

Sources

A Technical Guide to Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate (CAS: 898753-04-3): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical overview of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a fluorinated aromatic ketoester of significant interest in medicinal chemistry and organic synthesis. The strategic incorporation of a 2,3-difluorophenyl moiety imparts unique electronic and physicochemical properties, making this compound a valuable intermediate and a versatile scaffold for Structure-Activity Relationship (SAR) studies.[1] This guide details its chemical properties, provides a validated synthetic protocol, explores its reactivity, and discusses its potential applications in the development of novel therapeutic agents, grounded in the established relevance of the 2,3-difluorophenyl group in modern pharmaceuticals.

Compound Overview and Physicochemical Properties

This compound is structurally defined by a seven-carbon alkyl chain that links an ethyl ester functional group to a ketone. This ketone is directly attached to a 2,3-disubstituted fluorinated phenyl ring.[1] The presence and specific ortho-meta positioning of the two fluorine atoms are critical; these strong electron-withdrawing groups significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets compared to non-fluorinated or mono-fluorinated analogs.[1]

Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 898753-04-3[1][] |

| IUPAC Name | This compound[1][] |

| Molecular Formula | C₁₆H₂₀F₂O₃[] |

| Molecular Weight | 298.32 g/mol [1] |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F[] |

| InChI Key | NOQALPJKZGDGLR-UHFFFAOYSA-N[1][] |

Physicochemical Data

| Property | Value | Rationale and Implications |

| Boiling Point | 376.6°C at 760 mmHg[1] | High boiling point indicates low volatility, suitable for high-temperature reactions. |

| Flash Point | 175.3°C[1] | Suggests low flammability under standard laboratory conditions. |

| Appearance | Colorless to Light yellow clear liquid | Typical state for a molecule of this size and polarity. |

| Lipophilicity (LogP) | Increased compared to mono-fluorinated analogs[1] | The difluoro substitution enhances hydrophobicity, which can improve membrane permeability, a key factor in drug design.[1] |

| Solubility | Reduced aqueous solubility; requires organic solvents (e.g., DMSO, Ethanol)[1] | A direct consequence of increased lipophilicity. |

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry transformations. While Friedel-Crafts acylation is a common method for generating aryl ketones, a more targeted and frequently cited approach for this class of compound involves a zinc-mediated coupling reaction followed by hydrolysis.[1][3] This method provides a reliable pathway to the target ketoester.

Recommended Synthetic Workflow

The recommended synthesis proceeds in a two-step sequence starting from 2,3-difluorophenylacetonitrile and an α-bromo ethyl ester. The causality behind this choice is the high efficiency of zinc in facilitating the crucial carbon-carbon bond formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of the product with the expected analytical data confirms the efficacy of the reaction steps.

Step 1: Coupling Reaction

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen), add activated Zinc powder.

-

Add anhydrous Tetrahydrofuran (THF) to the flask.

-

In a separate flask, dissolve 2,3-difluorophenylacetonitrile and α-bromo ethyl octanoate in anhydrous THF.

-

Add the solution from step 3 dropwise to the stirred zinc suspension. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates consumption of the starting materials.

Step 2: Hydrolysis and Work-up

-

Cool the reaction mixture to room temperature.

-

Slowly quench the reaction by adding an aqueous solution of sodium hydroxide (NaOH). This step is crucial for hydrolyzing the intermediate and must be performed carefully, often in an ice bath, as it can be exothermic.

-

Stir the mixture vigorously until the hydrolysis is complete.

-

Acidify the mixture to a pH of < 3 with dilute hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude product can be purified using either vacuum distillation or silica gel column chromatography.[1]

-

For chromatography, a gradient of ethyl acetate in hexanes is typically effective.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a liquid.

Analytical Characterization

For rigorous validation, the purified product should be characterized by standard analytical methods:

-

¹H and ¹³C NMR: To confirm the structural integrity, including the presence of the ethyl ester, the long alkyl chain, and the specific substitution pattern on the aromatic ring.

-

FTIR Spectroscopy: To identify key functional groups, primarily the characteristic C=O stretching frequencies for the ketone and the ester.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the elemental composition.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this molecule—possessing both a ketone and an ester—makes it a highly versatile intermediate for further chemical transformations.[1]

-

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding Ethyl 8-(2,3-difluorophenyl)-8-hydroxyoctanoate. This introduces a chiral center and a new point for derivatization.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 8-(2,3-difluorophenyl)-8-oxooctanoic acid.[1] This acid can then be coupled with amines to form amides or other functional groups.

-

Aromatic Ring Substitution: While the difluoro-substituted ring is deactivated towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SₙAr) could be explored under specific conditions.

Caption: Key derivatization pathways from the core molecule.

Applications in Medicinal Chemistry and Drug Discovery

While the specific biological activity of this compound is not extensively documented, its structural motifs are highly relevant in modern drug design.[1] The compound serves as a key building block for synthesizing more complex molecules with potential therapeutic value.[1]

The 2,3-Difluorophenyl Motif in Therapeutics

The 2,3-difluorophenyl group is a privileged structure in medicinal chemistry. Its inclusion can:

-

Enhance Binding Affinity: The fluorine atoms can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with enzyme or receptor active sites.

-

Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the drug's half-life.

-

Modulate Physicochemical Properties: As noted, it increases lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

A prominent example is Goxalapladib (CAS: 412950-27-7) , a compound investigated for the treatment of atherosclerosis, which contains a 2,3-difluorophenyl group linked to a different scaffold.[1] This demonstrates the therapeutic validation of this specific moiety in modulating pathways related to inflammation and lipid metabolism.[1]

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, derivatives of this compound are promising candidates for investigation in several areas:[1]

-

Anti-inflammatory Agents: By targeting enzymes like COX-2.[1]

-

Anticancer Therapeutics: By inducing apoptosis in cancer cell lines.[1]

-

Antimicrobial Drugs: The increased lipophilicity from the fluorine atoms may enhance permeability through bacterial cell membranes.[1]

-

Enzyme Inhibitors: The ketoester functionality can be designed to interact with the active sites of various enzymes involved in metabolic diseases.[1]

Caption: Hypothetical mechanism for anti-inflammatory activity.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary applications.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its value lies in the combination of a versatile ketoester backbone with the functionally significant 2,3-difluorophenyl group. This guide has outlined its fundamental properties, provided a robust synthetic methodology, and contextualized its importance within medicinal chemistry. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. [Link]

Sources

Methodological & Application

The Strategic Application of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Fluorinated Ketoester

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate is a meticulously designed synthetic intermediate, poised at the intersection of functionality and reactivity, making it a valuable asset in modern medicinal chemistry and drug discovery.[1] Its structure, characterized by a terminal 2,3-difluorophenyl ketone, a flexible seven-carbon aliphatic chain, and a reactive ethyl ester, offers a unique toolkit for the construction of complex molecular architectures. The strategic placement of two fluorine atoms on the phenyl ring is of particular significance. This modification can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to biological targets.[1] Consequently, this ketoester serves as a pivotal building block for creating novel heterocyclic compounds with potential therapeutic applications, including but not limited to, cardiotonic, anti-inflammatory, and anticancer agents.[2][3][4]

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Application: Synthesis of 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

One of the most direct and impactful applications of this compound is in the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives. This heterocyclic core is a well-established pharmacophore present in numerous biologically active compounds, notably exhibiting cardiotonic and antihypertensive properties.[4][5] The reaction proceeds via a classical condensation-cyclization pathway with hydrazine, a robust and reliable transformation in heterocyclic chemistry.

Mechanistic Rationale

The synthesis of 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone from the title ketoester is a prime example of a nucleophilic addition-elimination and subsequent intramolecular cyclization. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone. This is followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step is often the rate-determining step and is facilitated by heating. The final step involves the elimination of ethanol to yield the stable six-membered dihydropyridazinone ring. The overall transformation is a highly efficient method for constructing this valuable heterocyclic system.

Diagram 1: Reaction Mechanism

Caption: Mechanism for pyridazinone synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment:

-

This compound

-

Hydrazine hydrate (80% solution in water or anhydrous)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq.). A slight excess of hydrazine ensures complete consumption of the starting material.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the formation of the hydrazone intermediate.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting ketoester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the structure of the purified 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Hydrazine Hydrate |

| Product | 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone |

| Typical Yield | 80-95% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (Ethanol) |

| Purification | Recrystallization or Column Chromatography |

Diagram 2: Experimental Workflow

Caption: Workflow for pyridazinone synthesis.

Potential for Further Heterocyclic Syntheses: A Forward Look

The versatility of this compound extends beyond pyridazinone synthesis. Its bifunctional nature opens doors to a variety of other heterocyclic systems of medicinal interest. While detailed protocols for the following require further specific literature validation for this exact substrate, the established reactivity of γ-ketoesters suggests high potential for success in these areas:

-

Synthesis of Dihydropyridines: While the classical Hantzsch synthesis utilizes β-ketoesters, modified conditions or a multi-step approach could potentially allow for the construction of dihydropyridine scaffolds, which are known calcium channel blockers.

-

Paal-Knorr Type Syntheses: Conversion of the ketoester to a 1,4-dicarbonyl compound through functional group manipulation would enable access to furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[6]

-

Fischer Indole Synthesis: Formation of the corresponding arylhydrazone followed by acid-catalyzed cyclization could yield novel indole derivatives, a privileged scaffold in drug discovery.

Safety and Handling

-

This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme caution in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves and a face shield.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and high-yielding synthesis of 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone highlights its utility. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents. The potential for this ketoester to be employed in a variety of other classical heterocyclic syntheses warrants further exploration and promises to yield a diverse array of novel chemical entities.

References

-

ResearchGate. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available from: [Link]

-

ACS Publications. 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. Available from: [Link]

-

SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

-

MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Available from: [Link]

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

-

NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

-

NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

-

ResearchGate. Which are the expected products when ethyl β-arylamino crotonates is treated with hydrazine hydrate?. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

- Google Patents. PT94954A - PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES.

-

MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Available from: [Link]

-

ResearchGate. A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Available from: [Link]

-

ResearchGate. Water‐mediated reaction of hydrazine hydrate, ethylacetoacetate,.... Available from: [Link]

-

ResearchGate. Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate.. Available from: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Available from: [Link]

-

NIH. Introduction to Peptide Synthesis. Available from: [Link]

-

ChemRxiv. 4-Step Total Synthesis of (−)-Pavidolide B. Available from: [Link]

-

YouTube. A New Synthesis of Beraprost. Available from: [Link]

-

ChemRxiv. Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. Available from: [Link]

-

NIH. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation. Available from: [Link]

-

ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate: A Versatile Scaffold for the Development of Potent Enzyme Inhibitors

Abstract

This technical guide provides an in-depth exploration of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate as a pivotal building block in the design and synthesis of novel enzyme inhibitors. We delve into the strategic importance of its structural features, including the difluorophenyl moiety and the ketoester functionality, which render it a versatile starting material for creating potent and selective therapeutic agents. This document furnishes detailed protocols for the synthesis of a targeted Dipeptidyl Peptidase IV (DPP-4) inhibitor from the title compound, its subsequent characterization, and a robust enzymatic assay for the evaluation of its inhibitory activity. These application notes are designed for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical methodologies for leveraging this promising chemical scaffold.

Introduction: The Strategic Advantage of Fluorinated Ketoesters in Drug Discovery

This compound is a fluorinated aromatic ketoester that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, characterized by an extended alkyl chain, a reactive ketone, an ethyl ester, and a difluorinated phenyl ring, provides a powerful toolkit for the construction of complex bioactive molecules.[2]

The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro substitution pattern on the phenyl ring creates a distinct electronic profile that can significantly influence interactions with biological targets.[1] Specifically, the difluorophenyl group can engage in favorable interactions within enzyme active sites, including hydrogen bonding and hydrophobic interactions, contributing to the potency and selectivity of the resulting inhibitors.[3]

The ketoester functionality serves as a versatile handle for a variety of chemical transformations. The ketone can be stereoselectively reduced to a chiral alcohol or converted to an amine via reductive amination, a key step in the synthesis of many peptidomimetic inhibitors. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted to an amide, allowing for the introduction of diverse chemical moieties to probe the inhibitor's structure-activity relationship (SAR).[2]

This guide will focus on the application of this compound in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-4), a key therapeutic target for the management of type 2 diabetes.[4][5] DPP-4 inhibitors play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones.[6] We present a detailed, plausible synthetic pathway and subsequent biological evaluation, underscoring the utility of this building block in modern drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀F₂O₃ | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |

| Storage | Store in a cool, dry place away from light and moisture | [7] |

Synthesis of a Novel DPP-4 Inhibitor: A Step-by-Step Protocol

The following section outlines a detailed, three-step synthetic protocol to transform this compound into a potent DPP-4 inhibitor. The chosen target molecule incorporates a β-amino amide moiety, a common pharmacophore in DPP-4 inhibitors.[8]

Logical Workflow for Inhibitor Synthesis

Caption: Synthetic workflow for the DPP-4 inhibitor.

Step 1: Reductive Amination to Form the β-Amino Ester Intermediate

Causality: This initial step introduces the crucial amine functionality at the benzylic position. Reductive amination is a reliable method for this transformation. The choice of sodium cyanoborohydride as the reducing agent is strategic due to its selectivity for the iminium ion intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.[9]

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous methanol (0.1 M).

-

Addition of Reagents: To the stirred solution, add ammonium acetate (10 equiv.). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution with saturated aqueous NaHCO₃ to pH ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1: Ethyl 8-amino-8-(2,3-difluorophenyl)octanoate .

Step 2: Amide Coupling with a Proline Mimetic

Causality: This step introduces a key structural element for DPP-4 inhibition, a proline mimetic, which is known to interact with the S1 subsite of the enzyme. HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization.[10] DIPEA serves as a non-nucleophilic base to neutralize the ammonium salt formed during the reaction.[11]

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Intermediate 1 (1.0 equiv.) and (S)-pyrrolidine-2-carboxamide (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Addition of Coupling Reagents: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield Intermediate 2: Ethyl 8-((S)-pyrrolidine-2-carboxamido)-8-(2,3-difluorophenyl)octanoate .

Step 3: Saponification to the Final Inhibitor

Causality: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is often a necessary modification to improve solubility in aqueous buffers for biological assays and can also provide an additional interaction point with the enzyme. Lithium hydroxide is a standard reagent for this transformation under mild conditions that minimize side reactions.[12]

Protocol:

-

Reaction Setup: Dissolve Intermediate 2 (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Final Product: 8-((S)-pyrrolidine-2-carboxamido)-8-(2,3-difluorophenyl)octanoic acid .

Characterization of the Synthesized Inhibitor

The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the difluorophenyl ring, the methine proton adjacent to the nitrogen, the protons of the pyrrolidine ring, and the aliphatic chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons (with C-F couplings), and aliphatic carbons. |

| Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula of the final product. |

| HPLC | A single major peak indicating high purity (ideally >95%). |

Protocol for DPP-4 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant DPP-4.[1][13][14][15]

Assay Principle

The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced.

Experimental Workflow for DPP-4 Inhibition Assay

Caption: Workflow for the DPP-4 enzyme inhibition assay.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-AMC (fluorogenic substrate)

-

Sitagliptin (positive control inhibitor)[13]

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

-

Create a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations in the assay.

-

Prepare a working solution of DPP-4 enzyme in Assay Buffer.

-

Prepare a working solution of Gly-Pro-AMC in Assay Buffer.

-

-

Assay Procedure (per well of a 96-well plate):

-

Enzyme Control (100% activity): Add 50 µL of Assay Buffer, 25 µL of vehicle (e.g., Assay Buffer with the same percentage of DMSO as the inhibitor wells), and 25 µL of DPP-4 enzyme solution.

-

Inhibitor Wells: Add 50 µL of Assay Buffer, 25 µL of the inhibitor dilution, and 25 µL of DPP-4 enzyme solution.

-

Blank (No enzyme): Add 75 µL of Assay Buffer and 25 µL of vehicle.

-

Positive Control: Prepare wells with a known DPP-4 inhibitor like Sitagliptin at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[15]

-

Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes with readings every minute (Excitation: 350-360 nm, Emission: 450-465 nm).[1][13]

-

Data Analysis:

-

Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ inhibitor / V₀ enzyme control)] x 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of novel enzyme inhibitors. Its inherent structural and electronic properties provide a solid foundation for the development of potent and selective drug candidates. The detailed synthetic and analytical protocols provided herein for the creation of a DPP-4 inhibitor serve as a practical guide for researchers in the field. The adaptability of the ketoester moiety allows for the exploration of a wide range of chemical space, paving the way for the discovery of inhibitors for other enzyme classes, such as proteases, kinases, and esterases. Future work could involve the synthesis of a library of derivatives by modifying the amino acid component and the alkyl chain length to further optimize the inhibitory activity and pharmacokinetic properties.

References

- Ahmad, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(3), 301.

- Arote, R. B., et al. (2015). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. The Journal of Organic Chemistry, 80(15), 7524–7531.

-

Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

- Dastjerdi, M. S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Ismail, M. M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1335-1353.

- Li, X., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2289.

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Syngas as a synergistic reducing agent for selective reductive amination—a mild route to bioactive amines. New Journal of Chemistry, 42(1), 123-128.

- Tundo, P., & Marques, C. A. (2021). Developments in peptide and amide synthesis. Green Chemistry, 23(1), 77-88.

- Yadav, J. S., et al. (2005). Niobium(V)

- Zhang, Y., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 27(1), 114-131.

- Zografou, K., et al. (2022).

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. brieflands.com [brieflands.com]

- 9. Syngas as a synergistic reducing agent for selective reductive amination—a mild route to bioactive amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. assaygenie.com [assaygenie.com]

Application Notes & Protocols: Strategic Derivatization of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate for Structure-Activity Relationship (SAR) Studies

Abstract

This document provides a comprehensive guide for the strategic chemical modification of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, a versatile scaffold for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1] We present detailed protocols for derivatization at three key positions: the ethyl ester, the keto group, and the difluorophenyl ring. The rationale behind each modification strategy is discussed, emphasizing the generation of diverse chemical analogs to explore and optimize biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for SAR Studies on the this compound Scaffold

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity.[2] The iterative process of synthesizing and testing analogs allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The parent molecule, this compound, presents a compelling starting point for SAR exploration. It comprises three distinct regions amenable to chemical modification:

-

The Ester Terminus: A site for introducing a wide array of functional groups to probe interactions with polar or charged residues in a biological target.

-

The Keto Group: A key functionality that can be modified to explore hydrogen bonding interactions and introduce new stereocenters.

-

The Difluorophenyl Ring: The fluorine atoms significantly influence the electronic properties and metabolic stability of the molecule.[1] Modifications here can modulate lipophilicity and explore alternative binding modes.

This guide will detail proven methodologies for derivatizing each of these regions, providing researchers with a robust toolkit for building a comprehensive SAR profile.

Strategic Overview of Derivatization Pathways

The derivatization strategy is designed to systematically probe the chemical space around the core scaffold. The following diagram illustrates the primary modification pathways, which will be detailed in the subsequent sections.

Figure 1: High-level overview of the strategic derivatization pathways for SAR studies.

Path A: Modification of the Ethyl Ester Terminus

The ethyl ester provides a readily accessible handle for introducing significant chemical diversity. The most common and effective strategy involves hydrolysis to the corresponding carboxylic acid, followed by coupling with a diverse panel of amines to generate an amide library.

Step 1: Hydrolysis of the Ethyl Ester

Rationale: The conversion of the ester to a carboxylic acid is a crucial first step. The resulting acid is a versatile intermediate for amide bond formation. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and proceeds to completion.[3][4]

Protocol 3.1: Base-Catalyzed Hydrolysis

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v, ~0.1 M concentration).

-

Saponification: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq, ~1 M) dropwise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

-

A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

-

-

Purification:

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-(2,3-difluorophenyl)-8-oxooctanoic acid. The product can be further purified by recrystallization if necessary.

-

Step 2: Amide Library Synthesis

Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry.[5] Coupling the synthesized carboxylic acid with a library of primary and secondary amines allows for the exploration of various steric and electronic interactions. Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU are highly effective for this transformation.

Protocol 3.2: EDC/HOBt Mediated Amide Coupling

-

Activation: Dissolve the 8-(2,3-difluorophenyl)-8-oxooctanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to form the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude amide derivative by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Coupling Agents | EDC/HOBt, HATU, T3P | High efficiency, minimizes side reactions and racemization. |

| Solvent | Anhydrous DCM, DMF | Aprotic solvents to prevent hydrolysis of activated species. |

| Base | DIPEA, TEA | Scavenges the HCl produced and facilitates the reaction. |

| Temperature | 0 °C to Room Temp | Mild conditions to preserve sensitive functional groups. |

Table 1: Recommended conditions for amide coupling reactions.

Path B: Modification of the Keto Group

The ketone functionality is a prime target for modification, serving as a potential hydrogen bond acceptor. Its conversion to an alcohol or an amine can drastically alter the compound's interaction with biological targets.

Reduction to a Secondary Alcohol

Rationale: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and a new chiral center. This modification can significantly impact binding affinity and selectivity. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

Protocol 4.1: Ketone Reduction

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath).

-

Reduction: Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete within 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Work-up:

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the resulting alcohol by flash column chromatography.

Reductive Amination

Rationale: Reductive amination is a powerful method for introducing nitrogen-containing functional groups.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ.[8] This strategy allows for the incorporation of a vast array of amine substituents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are selective for the protonated imine over the ketone.[7]

Sources

- 1. This compound [benchchem.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate as a Novel Investigational Agent in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the potential application of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate , a novel chemical entity, in the field of drug discovery. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks for investigating this compound as a potential modulator of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, a critical pathway implicated in a multitude of pathological conditions.

Introduction: The Scientific Imperative for Targeting the ATX-LPA Signaling Axis

The enzyme autotaxin (ATX), a secreted lysophospholipase D, is a pivotal player in extracellular signaling.[1][2] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream cellular responses, including cell proliferation, survival, migration, and differentiation.[4]

While essential for normal physiological processes, dysregulation of the ATX-LPA signaling axis has been strongly linked to the pathogenesis of numerous diseases, including:

-

Cancer: Aberrant LPA signaling promotes tumor growth, metastasis, and angiogenesis.[3]

-

Fibrosis: The pathway is a key driver of tissue fibrosis in organs such as the lungs, liver, and kidneys.[3]

-

Inflammation: ATX and LPA are implicated in chronic inflammatory conditions.[1]

Consequently, the inhibition of ATX has emerged as a highly attractive therapeutic strategy for a range of diseases, with several small molecule inhibitors advancing into clinical trials.[4][5][6]

Introducing a Novel Investigational Compound: this compound

This document focuses on the investigational compound, this compound. Its chemical structure, featuring a difluorophenyl ketone moiety and a ketoester functional group, suggests its potential as a novel scaffold for ATX inhibition. The difluorophenyl group can enhance metabolic stability and modulate binding interactions, a common strategy in modern drug design.[7][8][9] The ketoester functionality is a versatile chemical handle for further synthetic modifications in structure-activity relationship (SAR) studies.[10][11][12][13][14]

These application notes will guide researchers in the synthesis, purification, and biological evaluation of this compound.

Synthetic Protocol: Preparation of this compound

The following is a generalized, robust protocol for the synthesis of the title compound, based on established methodologies for β-keto ester synthesis.[10][11]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials and Reagents:

| Reagent | Supplier | Purity |

| 1-(2,3-Difluorophenyl)ethan-1-one | Commercial Source | ≥98% |

| Diethyl oxalate | Commercial Source | ≥99% |

| Sodium ethoxide | Commercial Source | ≥95% |

| Ethyl 6-bromohexanoate | Commercial Source | ≥97% |

| Sodium hydride (60% dispersion in oil) | Commercial Source | |

| Diethyl ether (anhydrous) | Commercial Source | |

| Toluene (anhydrous) | Commercial Source | |

| Hydrochloric acid (concentrated) | Commercial Source | |

| Ethyl acetate | Commercial Source | HPLC |

| Hexanes | Commercial Source | HPLC |

| Magnesium sulfate (anhydrous) | Commercial Source |

Step-by-Step Protocol:

-

Step 1: Claisen Condensation

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 1-(2,3-difluorophenyl)ethan-1-one (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate ethyl 2-(2,3-difluorophenyl)-2-oxoacetate.

-

-

Step 2: Alkylation

-

To a suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C, add the crude intermediate from Step 1 (1.0 eq) dissolved in anhydrous toluene dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add ethyl 6-bromohexanoate (1.1 eq) dropwise and heat the reaction mixture to 80 °C for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Step 3: Decarboxylation

-

To the crude product from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid (5:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure This compound .

-

-

Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

In Vitro Biological Evaluation: Autotaxin Inhibition Assay

The primary biological evaluation of this compound should focus on its ability to inhibit the enzymatic activity of autotaxin. A commonly used and reliable method is the choline-release assay.[3]

Principle of the Choline-Release Assay:

This assay measures the amount of choline produced from the hydrolysis of the ATX substrate, lysophosphatidylcholine (LPC). The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), reacts with a suitable substrate (e.g., Amplex Red) to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the ATX activity.

Workflow for ATX Inhibition Assay

Caption: Workflow for the autotaxin choline-release inhibition assay.

Materials and Reagents:

| Reagent | Supplier |

| Recombinant Human Autotaxin | Commercial Source |

| Lysophosphatidylcholine (LPC) | Commercial Source |

| Amplex Red | Commercial Source |

| Horseradish Peroxidase (HRP) | Commercial Source |

| Choline Oxidase | Commercial Source |

| Assay Buffer (e.g., Tris-HCl, pH 8.0) | - |

| 384-well black plates | Commercial Source |

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

-

-

Assay Procedure:

-

To the wells of a 384-well plate, add 5 µL of the diluted test compound or control (assay buffer with DMSO for 0% inhibition, and a known ATX inhibitor for 100% inhibition).

-

Add 10 µL of recombinant human ATX enzyme diluted in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of LPC substrate diluted in assay buffer.

-

Incubate the plate at 37 °C for 60 minutes.

-

Prepare the detection reagent by mixing Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

-

Add 25 µL of the detection reagent to each well to stop the ATX reaction and initiate the detection reaction.

-

Incubate the plate at 37 °C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

-

Data Analysis and Interpretation:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Expected Results and Further Investigations:

A potent ATX inhibitor will exhibit a low IC₅₀ value. Should this compound demonstrate significant inhibitory activity, further studies are warranted:

-

Enzyme Kinetics: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[1][2] This will provide insights into the binding mode of the compound.

-

Selectivity Profiling: Assess the selectivity of the compound against other related enzymes to ensure target specificity.

-

Cell-Based Assays: Evaluate the compound's ability to inhibit LPA-induced cellular responses, such as cell migration or proliferation, in relevant cell lines.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

The initial biological data for this compound will serve as a starting point for a comprehensive SAR campaign.[1][2] The goal is to systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Proposed Modifications for SAR Studies

Caption: Proposed modifications for SAR studies of this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel autotaxin inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for its synthesis, in vitro characterization, and lead optimization. Successful execution of these studies will contribute valuable knowledge to the field of ATX-targeted drug discovery and may ultimately lead to the development of new therapeutics for a variety of debilitating diseases.

References

-

Albers, H. M. H. G., et al. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, S., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals. Available at: [Link]

-

Kaffe, E., et al. (2017). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

Jouin, M., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

-

Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

-

Keledjian, R., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]

-

Keledjian, R., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]

-

Rojas-Leal, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

Hypha Discovery. (2023). Breaking C-F bonds in drugs. Available at: [Link]

-

JoVE. (2026). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

-

Li, S., et al. (2021). Design and Development of Autotaxin Inhibitors. ResearchGate. Available at: [Link]

-